Glucobrassicin

Übersicht

Beschreibung

Glucobrassicin is a type of glucosinolate that can be found in almost all cruciferous plants, such as cabbages, broccoli, mustards, and woad . It is the precursor to Indole-3-carbinol .

Synthesis Analysis

The biosynthesis of glucobrassicin begins with tryptophan produced through several steps from the shikimic acid pathway compound, chorismic acid . The synthesis of indole-3-acetonitrile (IAN) from the indolic glucosinolate (iGSL) glucobrassicin (GB) is a unique trait of members of the Brassicales .

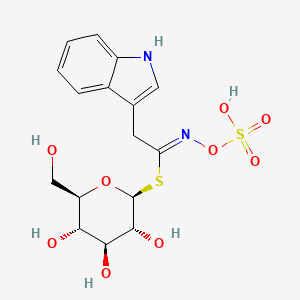

Molecular Structure Analysis

Glucobrassicin shares a common core structure consisting of a β-thioglucose linked by a sulfur atom to a (Z)-N-hydroximinosulfate ester, and a variable side chain derived from amino acids .

Physical And Chemical Properties Analysis

Glucosinolates are the major class of secondary metabolites found in Brassica crops . They are constituted by an S-β-D-glucopyrano unit anomerically connected to O-sulfated (Z)-thiohydroximate moiety .

Wissenschaftliche Forschungsanwendungen

Plant Stress Response and Auxin Production

Research has shown that glucobrassicin serves as a source of auxin, a crucial plant hormone, especially under drought stress conditions . In Arabidopsis thaliana, glucobrassicin is converted into indole-3-acetonitrile (IAN), which is then used to synthesize indole-3-acetic acid (IAA), the most common form of auxin. This pathway enhances the plant’s ability to cope with abiotic stress by adjusting growth and development processes.

Cancer Chemoprevention

Glucobrassicin and its hydrolysis products, such as indole-3-carbinol (I3C) and 3,3′-diindolylmethane (DIM), have been studied for their potential role in cancer chemoprevention . These compounds may regulate cancer cell development by controlling apoptosis and blocking the cell cycle, exhibiting anti-inflammatory, antioxidant, and chemo-protective effects.

Human Health and Chronic Diseases

The consumption of cruciferous vegetables rich in glucobrassicin is linked with reduced incidence of chronic diseases . Glucosinolates like glucobrassicin may have beneficial effects on cardiovascular health, diabetes management, and antimicrobial activity, contributing to a healthier lifestyle.

Agricultural Applications

Glucobrassicin plays a role in plant defense mechanisms against pests and diseases . It is involved in the biosynthesis of glucosinolates, which are metabolites with insect-resistance properties. Understanding glucobrassicin’s function can lead to the development of crops with enhanced resistance to environmental stressors.

Food Industry and Nutrition

In the food industry, glucobrassicin is significant due to its presence in Brassica foods and its impact on flavor and nutritional value . It is a precursor to bioactive compounds that contribute to the health-promoting properties of cruciferous vegetables, making it an important focus for food processing and preservation.

Biotechnological Production

Plant in vitro cultures are being explored as a sustainable method for producing glucobrassicin and its derivatives . Biotechnological approaches aim to enhance the production of these valuable compounds, which have various applications in pharmacology and agriculture.

Wirkmechanismus

- DIM has been studied extensively for its cancer chemopreventive properties in pre-clinical models and clinical trials .

Target of Action

Mode of Action

Action Environment

Remember, while DIM shows promise, it’s essential to maintain a balanced diet rich in cruciferous veggies for overall health. 🥦🌱 !

Safety and Hazards

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(1H-indol-3-yl)-N-sulfooxyethanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O9S2/c19-7-11-13(20)14(21)15(22)16(26-11)28-12(18-27-29(23,24)25)5-8-6-17-10-4-2-1-3-9(8)10/h1-4,6,11,13-17,19-22H,5,7H2,(H,23,24,25)/t11-,13-,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNDNWOWHUWNBCK-JZYAIQKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=NOS(=O)(=O)O)S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963046 | |

| Record name | Glucobrassicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4356-52-9 | |

| Record name | Glucobrassicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4356-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucobrassicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

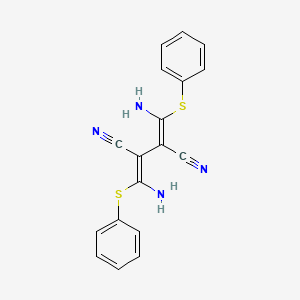

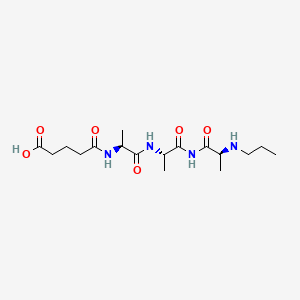

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of glucobrassicin?

A1: Glucobrassicin has the molecular formula C14H18N2O9S and a molecular weight of 394.38 g/mol.

Q2: Are there specific analytical methods to quantify glucobrassicin?

A2: Yes, researchers utilize various techniques to quantify glucobrassicin. One approach involves converting glucobrassicin into its desulfo- counterpart using aryl sulfatase followed by purification with a diethylaminoethyl sepharose anion exchange column. Individual glucosinolates are then quantified using high-performance liquid chromatography coupled with electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS). []

Q3: Can gas chromatography be employed to analyze intact glucobrassicin?

A3: Yes, gas chromatography (GC) offers an alternative method for analyzing intact glucosinolates, including glucobrassicin, in plant materials like leaves and seeds. This technique successfully separates glucobrassicin and neoglucobrassicin, with their combined content aligning with values obtained through conventional thiocyanate release methods. []

Q4: How is glucobrassicin synthesized in plants?

A4: Glucobrassicin biosynthesis in plants like woad starts from tryptophan. The pathway involves a series of enzymatic conversions, ultimately leading to the formation of glucobrassicin. [, ]

Q5: Where is glucobrassicin primarily found within the plant?

A5: Glucobrassicin distribution varies depending on the plant species and developmental stage. In woad, high levels of glucobrassicin are found in the seeds, with lower but significant amounts in the leaves and roots. [, , ] Interestingly, studies on horseradish found that glucobrassicin concentration was higher in young roots compared to fully developed ones, suggesting a potential role in early growth stages. []

Q6: Do external factors affect glucobrassicin levels in plants?

A6: Yes, environmental factors and agricultural practices can significantly influence glucobrassicin concentration in plants. Studies show that factors such as season, nitrogen supply, light exposure, and even storage conditions can impact the levels of this glucosinolate. [, , ]

Q7: What happens to glucobrassicin when consumed?

A7: Upon consumption, plant myrosinase or gut bacteria hydrolyze glucobrassicin to form various breakdown products, including indole-3-carbinol (I3C), which is further metabolized into diindolylmethane (DIM) and other metabolites. []

Q8: Can we measure I3C uptake from consuming glucobrassicin-containing vegetables?

A8: While directly measuring I3C uptake from food has been challenging, studies have identified urinary 3,3′-diindolylmethane (DIM) as a reliable biomarker for both glucobrassicin exposure and I3C uptake. This finding holds promise for future epidemiological and chemoprevention research. [, ]

Q9: Are there any potential benefits of consuming glucobrassicin-rich foods?

A9: While more research is needed, studies suggest that regular consumption of glucobrassicin-rich cruciferous vegetables may be associated with a reduced risk of certain types of cancer. This potential benefit is attributed to the biological activities of glucobrassicin's breakdown products, such as I3C and DIM. [, ]

Q10: Can glucobrassicin or its breakdown products interact with drug metabolism?

A10: Research on Maerua subcordata, a plant containing glucobrassicin, suggests that this glucosinolate and its breakdown product, methyl-isothiocyanate, can induce the electrophile-responsive element (EpRE). This element regulates the expression of genes involved in detoxification and antioxidant defense, indicating a potential influence on drug metabolism. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-methylbenzoate](/img/structure/B1234630.png)

![(2R,3S,4R,5R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1234631.png)